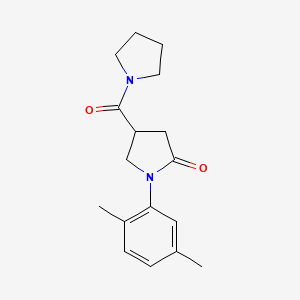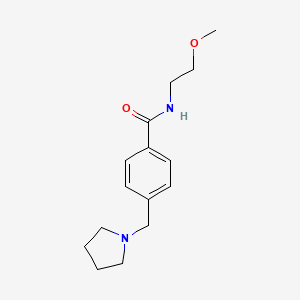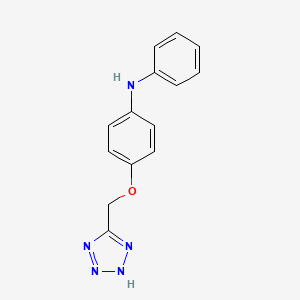
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
描述
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
作用机制
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. By blocking the receptor, 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in the physiological effects of adenosine, such as vasodilation, inhibition of neurotransmitter release, and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to reduce ischemia-reperfusion injury in the heart, inhibit the release of neurotransmitters in the brain, and reduce inflammation in various tissues. These effects are consistent with the known functions of adenosine A1 receptors.
实验室实验的优点和局限性
One advantage of using 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation is that 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a relatively large molecule, which may limit its ability to penetrate cell membranes or cross the blood-brain barrier.
未来方向
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone. One area of interest is the role of adenosine A1 receptors in cancer. Adenosine has been shown to promote tumor growth and metastasis, and blocking adenosine A1 receptors with 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone may be a potential therapeutic strategy for cancer. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone. These compounds may have improved pharmacological properties and may be useful for treating a variety of diseases.
科学研究应用
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neurotransmission, inflammation, and cell proliferation. 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been used to study the effects of adenosine A1 receptor blockade on these processes.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-5-6-13(2)15(9-12)19-11-14(10-16(19)20)17(21)18-7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQFBSCNDRLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)
![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4436681.png)
![N-{2-[2-(4-ethyl-1-piperazinyl)ethyl]-1-methyl-1H-benzimidazol-5-yl}-N'-phenylurea](/img/structure/B4436686.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4436708.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4436716.png)
![4-[(allylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4436742.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide](/img/structure/B4436750.png)
![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)